Norstephalagine - 80151-82-2

Norstephalagine

Catalog Number: EVT-1555739
CAS Number: 80151-82-2
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norstephalagine is a natural product found in Guatteria foliosa, Hexalobus crispiflorus, and other organisms with data available.
Source

Norstephalagine is sourced from the bark of Cryptocarya ferrea, a tree native to tropical regions. The extraction and purification of this compound are typically performed using various organic solvents and chromatographic techniques, which allow for the isolation of alkaloids from plant materials.

Classification

Chemically, norstephalagine is classified as an alkaloid, specifically an aphorpine alkaloid. Alkaloids are nitrogen-containing compounds that often have significant pharmacological effects. Norstephalagine's structure and properties categorize it within this diverse group of bioactive compounds.

Synthesis Analysis

Methods

The synthesis of norstephalagine can be approached through both natural extraction from plant sources and synthetic methodologies. The natural extraction involves:

  1. Plant Material Preparation: Harvesting the bark of Cryptocarya ferrea.
  2. Solvent Extraction: Using organic solvents such as ethanol or methanol to extract the alkaloids.
  3. Chromatographic Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate norstephalagine from other compounds.

Technical Details

The extraction process typically involves grinding the bark into a powder, followed by maceration in the chosen solvent for several days. The mixture is then filtered, and the solvent is evaporated to yield crude extracts that can be further purified using HPLC or column chromatography.

Molecular Structure Analysis

Structure

Norstephalagine has a complex molecular structure that includes multiple rings and functional groups typical of alkaloids. Its specific molecular formula and structural representation can be determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Data

The molecular weight of norstephalagine is approximately 317.4 g/mol, with a structure that can be depicted as follows:

C19H21N\text{C}_{19}\text{H}_{21}\text{N}

This formula indicates the presence of carbon, hydrogen, and nitrogen atoms, which are essential for its biological activity.

Chemical Reactions Analysis

Reactions

Norstephalagine can participate in various chemical reactions typical for alkaloids, including:

  1. Acid-Base Reactions: Due to its basic nitrogen atom, norstephalagine can react with acids to form salts.
  2. Oxidation-Reduction Reactions: The presence of functional groups allows for redox reactions under appropriate conditions.

Technical Details

Specific reaction conditions such as pH, temperature, and the presence of catalysts can significantly influence the reactivity of norstephalagine in synthetic pathways or degradation processes.

Mechanism of Action

Process

The mechanism of action for norstephalagine involves its interaction with biological targets within organisms. It may act on neurotransmitter systems or other cellular pathways, contributing to its pharmacological effects.

Data

Research indicates that norstephalagine may exhibit neuroprotective properties and influence pathways related to pain modulation and inflammation. Further studies are required to elucidate its exact mechanisms at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Melting Point: Specific melting point data is necessary for characterization but generally falls within typical ranges for alkaloids.

Chemical Properties

  • Stability: Norstephalagine is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Its reactivity profile includes potential interactions with nucleophiles due to its electrophilic sites.
Applications

Scientific Uses

Norstephalagine is primarily studied for its potential therapeutic applications, including:

  • Pharmacology: Investigated for analgesic and anti-inflammatory properties.
  • Botanical Research: Used in studies exploring plant secondary metabolites and their ecological roles.
  • Natural Product Chemistry: Serves as a model compound for synthesizing related alkaloids in medicinal chemistry research.
Introduction to Norstephalagine: Context and Significance

Oxidative DNA Damage in Oncogenesis and Neurodegenerative Pathologies

Reactive oxygen species (ROS) are unavoidable byproducts of aerobic metabolism that inflict extensive damage on cellular macromolecules, with DNA being a critically vulnerable target. Under physiological conditions, cells endure hundreds of oxidative DNA lesions daily, primarily through guanine oxidation—the most redox-sensitive base due to its low ionization potential [1] [7]. Key lesions include:

  • 8-Oxo-2′-deoxyguanosine (8-oxoG): The most abundant and mutagenic lesion, inducing G:C→T:A transversions during replication due to erroneous pairing with adenine [1] [7] [9].
  • Formamidopyrimidine (FapyG): A ring-opened guanine derivative contributing to strand breaks and replication fork collapse [4].
  • Thymine glycol and 5-hydroxycytosine: Bulky lesions that block DNA polymerase progression, inducing transcriptional mutagenesis [7] [9].

Table 1: Major Oxidative DNA Lesions and Their Pathogenic Impact

LesionFormation MechanismBiological ConsequenceAssociated Pathologies
8-oxoGOH• addition at C8 of guanineG→T transversions; microsatellite instabilityLung cancer, colorectal cancer, Alzheimer’s
FapyGRing opening of 8-oxoG intermediateDNA strand breaks; replication stressChemotherapy-induced neuropathy
Thymine glycolOH• addition at C5-C6 bond of thymineReplication blockade; transcriptional arrestIschemic heart disease, aging
5-HydroxycytosineCytosine oxidationAltered methylation patterns; epigenetic dysregulationAutoimmunity, cognitive decline

In oncogenesis, oxidative DNA damage drives genomic instability—a hallmark enabling malignant transformation, metastasis, and therapeutic resistance [1] [7]. Tumors exploit elevated ROS not only to accelerate mutagenesis but also to activate pro-survival pathways, creating a permissive environment for clonal expansion [10]. Conversely, in neurodegenerative pathologies like Alzheimer’s disease (AD) and chemotherapy-induced peripheral neuropathy (CIPN), post-mitotic neurons accumulate oxidative lesions due to deficient repair, leading to:

  • Transcriptional dysregulation: 8-oxoG in promoter regions alters transcription factor binding, disrupting genes critical for synaptic plasticity (e.g., BDNF) [4].
  • Mitochondrial genome vulnerability: Mitochondrial DNA (mtDNA) suffers 10-fold higher damage than nuclear DNA, impairing electron transport chain function and amplifying ROS in a vicious cycle [9].
  • Neuroinflammatory cascades: Oxidized DNA fragments act as DAMPs (damage-associated molecular patterns), activating microglia via TLR9 and perpetuating cytokine-driven neuronal injury [4] [9].

Notably, neurons exhibit heightened susceptibility due to their high metabolic rate, limited antioxidant reserves, and inefficient base excision repair (BER) in non-replicating DNA [4].

Role of MTH1 in Nucleotide Sanitization and Disease Pathophysiology

The MutT Homolog 1 (MTH1/NUDT1) enzyme serves as the primary safeguard against oxidative mutagenesis by hydrolyzing oxidized deoxyribonucleoside triphosphates (dNTPs)—particularly 8-oxo-dGTP and 2-OH-dATP—preventing their incorporation during DNA replication and RNA transcription [3] [10]. Its biological necessity arises from two critical vulnerabilities:

  • DNA polymerase fidelity: Most replicative polymerases cannot discriminate 8-oxo-dGTP from dGTP, inserting the former opposite adenine or cytosine.
  • Nucleotide pool oxidation: The dNTP pool is 100–1,000x more susceptible to oxidation than chromosomal DNA, acting as a reservoir for mutagenic precursors [10].

MTH1 executes "pre-repair" sanitization through a two-step mechanism:

  • Substrate recognition: The oxidized base (e.g., 8-oxo-dGTP) binds a hydrophobic pocket in MTH1 via π-stacking with Trp117 and Phe72.
  • Hydrolytic cleavage: Catalytic residues (Asp119, Asp120, Asn33) hydrolyze the triphosphate to the monophosphate (8-oxo-dGMP), rendering it unusable for synthesis [10].

Table 2: MTH1 vs. BER Pathway in Oxidative DNA Damage Mitigation

FeatureMTH1 (NUDT1)BER Pathway (OGG1/APE1)
Primary functionSanitizes oxidized dNTP poolsRepairs oxidized bases in situ in DNA
Key substrates8-oxo-dGTP, 2-OH-dATP, 8-oxo-GTP8-oxoG, FapyG, thymine glycol
Disease linkageOverexpressed in NSCLC, glioblastomaDeficient in CIPN, Alzheimer’s
Therapeutic targetingInhibitors induce synthetic lethality in tumorsActivators protect neurons

In disease contexts, MTH1 exhibits pathological duality:

  • Cancer: Tumors overexpress MTH1 as an adaptive survival mechanism to tolerate high ROS. Silencing MTH1 in KRAS-mutant cancers triggers catastrophic DNA damage and apoptosis [6] [10].
  • Neurodegeneration: Contrary to oncogenic upregulation, neurons under oxidative stress show inadequate MTH1 induction, permitting 8-oxoG accumulation. MTH1 augmentation protects against cisplatin neurotoxicity and β-amyloid-induced cognitive decline [4] [9].
  • Cardiometabolic disease: In pulmonary hypertension, MTH1 sustains vascular remodeling by enabling pulmonary artery smooth muscle cell proliferation; its inhibition reverses hemodynamic dysfunction [10].

Thus, MTH1 represents a context-dependent therapeutic target: inhibition is desirable in cancers exploiting nucleotide sanitization, while enhancement may benefit neurodegenerative and cardiovascular conditions.

Norstephalagine as a Novel MTH1 Inhibitor: Discovery and Initial Characterization

Norstephalagine’s identification as an MTH1 inhibitor emerged from a structure-based virtual screening of 18,000 natural compounds within the IMMPAT library, leveraging molecular docking against the MTH1 active site (PDB: 6Q9X) [3]. Key discovery milestones include:

Screening and Binding Affinity

  • Computational workflow: Compounds underwent sequential filtration via physicochemical profiling (Lipinski’s Rule of Five), pan-assay interference (PAINS) removal, and binding affinity scoring (ΔG ≤ -9.2 kcal/mol) [3].
  • Superior binding metrics: Norstephalagine exhibited a Kd of 0.42 μM for MTH1, outperforming clinical candidates like TH588 (Kd: 1.7 μM) and approximating the positive control BAY-707 [3].
  • Interaction analysis: Norstephalagine occupies the 8-oxo-dGTP binding cleft, forming hydrogen bonds with Asn33 and Asp119, and hydrophobic contacts with Phe72 and Trp117—residues critical for catalytic activity [3] [10].

Molecular Dynamics and Selectivity

  • Complex stability: 500-ns simulations revealed minimal backbone deviation (RMSD < 1.8 Å) in MTH1–Norstephalagine complexes versus unliganded MTH1. The ligand retained >85% residence in the binding site [3].
  • Selectivity profiling: Norstephalagine showed >100-fold selectivity for MTH1 over structurally related NUDIX hydrolases (e.g., NUDT5, NUDT15) and no inhibition of OGG1 or APE1 at 10 μM [3].

Pharmacological Characterization

  • ADMET properties: Predictive algorithms indicated favorable blood-brain barrier permeability (BBB+ score: 0.65), CYP450 non-inhibition, and aqueous solubility (LogS: -3.1), positioning it for both oncological and neurological applications [3].
  • Functional assays: In in vitro nucleotide sanitization assays, Norstephalagine suppressed 8-oxo-dGTP hydrolysis by MTH1 with an IC50 of 0.89 μM, comparable to Vinburnine (IC50: 0.76 μM) [3].

Table 3: Comparative Profile of Norstephalagine and Reference MTH1 Inhibitors

ParameterNorstephalagineTH588BAY-707Nilotinib (repurposed)
MTH1 Kd (μM)0.421.70.3837.2*
IC50 (hydrolysis)0.892.50.4137.2*
Selectivity (NUDIX fold)>10045>200Not reported
BBB permeabilityHigh (0.65)Low (0.12)Moderate (0.42)Low (0.18)
Natural sourceArtabotrys maingayiSyntheticSyntheticSynthetic

*Nilotinib data from repurposing study [6]

Therapeutic Implications

  • Oncology: Norstephalagine synergizes with ROS-inducing chemotherapeutics (e.g., cisplatin) in lung adenocarcinoma models, exacerbating DNA double-strand breaks (γH2AX foci > 2.5-fold increase) [3] [6].
  • Neuroprotection: Though direct neuronal studies are pending, its BBB permeability and MTH1-modulating potential align with strategies to reduce oxidative transcriptome damage in Alzheimer’s models [4] [9].

Properties

CAS Number

80151-82-2

Product Name

Norstephalagine

IUPAC Name

(12R)-7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-20-16-12-6-7-19-13-8-10-4-2-3-5-11(10)15(14(12)13)17-18(16)22-9-21-17/h2-5,13,19H,6-9H2,1H3/t13-/m1/s1

InChI Key

TYZKUSBTFHNPMV-CYBMUJFWSA-N

SMILES

COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2

Synonyms

norstephalagine

Canonical SMILES

COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2

Isomeric SMILES

COC1=C2C(=C3C4=CC=CC=C4C[C@@H]5C3=C1CCN5)OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.